molecular formula C7H12N2O B1444771 1-(Azetidin-3-yl)pyrrolidin-2-one CAS No. 1257294-05-5

1-(Azetidin-3-yl)pyrrolidin-2-one

Cat. No. B1444771
CAS RN: 1257294-05-5
M. Wt: 140.18 g/mol
InChI Key: FPXLYERRRNIXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)pyrrolidin-2-one is a compound with the IUPAC name 1-(azetidin-3-yl)pyrrolidin-2-one . It is a hydrochloride .


Synthesis Analysis

The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one involves various synthetic methodologies . The compound can be synthesized from dienamides through a cascade 4-endo N-cyclization/aerobic oxidation sequence .


Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)pyrrolidin-2-one is characterized by two rings sharing the same atom, the quaternary spiro carbon . The InChI code for this compound is 1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Azetidin-3-yl)pyrrolidin-2-one include a molecular weight of 140.19 . The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds are a significant class of chemicals due to their presence in numerous bioactive molecules. 1-(Azetidin-3-yl)pyrrolidin-2-one serves as a key intermediate in the synthesis of spiro-β-lactams, which are valuable in medicinal chemistry for their biological activities .

Pharmaceutical Development

The azetidine and pyrrolidinone moieties present in 1-(Azetidin-3-yl)pyrrolidin-2-one are important pharmacophores. They are widely used in the development of new pharmaceuticals, particularly for their role in improving the pharmacokinetic properties of drug candidates .

Safety and Hazards

The safety information for 1-(Azetidin-3-yl)pyrrolidin-2-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Spiro heterocycles such as 1-(Azetidin-3-yl)pyrrolidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, they are likely to continue to receive attention in medicinal chemistry and may be the subject of future research .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXLYERRRNIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

A mixture of 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (320 mg, 1.33 mmol) and TFA (1.5 mL) in DCM (3 mL) was stirred at room temperature for 4 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH/DCM and eluted with 2M NH3/MeOH affording 1-Azetidin-3-ylpyrrolidin-2-one as a white solid (174 mg, 93%). 1H NMR (CDCl3, 300 MHz): γ 5.05 (m, 1H), 3.85-3.76 (m, 4H), 3.61 (m, 2H), 2.41 (m, 2H) and 2.07 (m, 2H)
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 2
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Azetidin-3-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.